REACTION_CXSMILES
|
[F:1][C:2]1([F:17])[CH2:6][CH2:5][CH:4]([C:7]([O:9]CC2C=CC=CC=2)=[O:8])[CH2:3]1>CCOC(C)=O.[Pd]>[F:1][C:2]1([F:17])[CH2:6][CH2:5][CH:4]([C:7]([OH:9])=[O:8])[CH2:3]1
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred for 16 h under an atmosphere of hydrogen (15 psi, balloon pressure)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through a pad of CELITE®
|
Type
|
WASH
|
Details
|
the filter cake was washed with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrate was concentrated under reduced pressure
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1(CC(CC1)C(=O)O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.035 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 80.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[F:1][C:2]1([F:17])[CH2:6][CH2:5][CH:4]([C:7]([O:9]CC2C=CC=CC=2)=[O:8])[CH2:3]1>CCOC(C)=O.[Pd]>[F:1][C:2]1([F:17])[CH2:6][CH2:5][CH:4]([C:7]([OH:9])=[O:8])[CH2:3]1
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred for 16 h under an atmosphere of hydrogen (15 psi, balloon pressure)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through a pad of CELITE®
|
Type
|
WASH
|
Details
|
the filter cake was washed with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrate was concentrated under reduced pressure
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1(CC(CC1)C(=O)O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.035 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 80.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[F:1][C:2]1([F:17])[CH2:6][CH2:5][CH:4]([C:7]([O:9]CC2C=CC=CC=2)=[O:8])[CH2:3]1>CCOC(C)=O.[Pd]>[F:1][C:2]1([F:17])[CH2:6][CH2:5][CH:4]([C:7]([OH:9])=[O:8])[CH2:3]1
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred for 16 h under an atmosphere of hydrogen (15 psi, balloon pressure)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through a pad of CELITE®
|
Type
|
WASH
|
Details
|
the filter cake was washed with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrate was concentrated under reduced pressure
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1(CC(CC1)C(=O)O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.035 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 80.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |